5-Chloroisoindolin-1-one

概要

説明

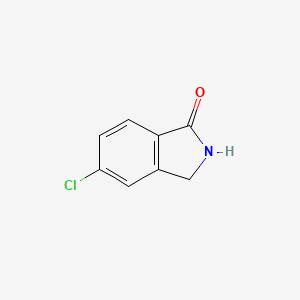

5-Chloroisoindolin-1-one is a heterocyclic organic compound with the molecular formula C8H6ClNO. It is a derivative of isoindolinone, characterized by the presence of a chlorine atom at the 5-position of the isoindolinone ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroisoindolin-1-one typically involves the chlorination of isoindolinone. One common method is the reaction of isoindolinone with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals .

化学反応の分析

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 5-position undergoes nucleophilic substitution under specific conditions. For example:

-

Aminolysis with aromatic/aliphatic amines under microwave irradiation forms amide derivatives (e.g., 5a–n in ). Ethanol solvent and microwave heating (20 min at 130°C) achieve yields of 25–95%, with the reaction proceeding via aminolysis followed by conjugate addition and lactam formation.

-

Alkoxylation using alkoxide nucleophiles in the presence of Lewis acids like ZnCl₂ or AlCl₃ facilitates substitution, as seen in analogous isoindolinone syntheses .

Transition Metal-Catalyzed Cross-Couplings

The chlorine substituent enables participation in palladium- or copper-mediated couplings:

These reactions retain the isoindolinone core while introducing aryl or amino groups at the 5-position .

Cyclization and Annulation Reactions

5-Chloroisoindolin-1-one serves as a precursor for fused heterocycles:

-

Microwave-assisted cyclization with terminal alkynes via Cu(OAc)₂·H₂O/DBU catalysis forms 3-methyleneisoindolin-1-ones in 20 minutes (130°C, EtOH) .

-

Knoevenagel condensation with barbiturates yields fused isoindolinone-barbiturate hybrids (70–88% yield) , followed by aminolysis to introduce diversely substituted amines (Scheme 1).

Functional Group Transformations

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the lactam carbonyl to isoindoline derivatives, though this is less common due to competing dechlorination .

-

Oxidation : The lactam ring resists oxidation, but side-chain modifications (e.g., benzylic positions) are feasible with KMnO₄ or CrO₃ .

Influence of the Chloro Substituent on Reactivity

The electron-withdrawing chlorine atom:

-

Directs electrophilic substitution to the 4- and 6-positions of the isoindolinone ring.

-

Enhances stability of intermediates in domino reactions, as observed in Cu/DBU-catalyzed protocols .

-

Modulates biological activity : Para-substituted derivatives (e.g., 5b ) show enhanced urease inhibition (IC₅₀ = 0.82 µM vs. thiourea’s 22 µM) due to hydrophobic interactions in enzymatic pockets .

Table 1: Inhibitory Activity of this compound Derivatives Against Urease

| Compound | IC₅₀ (µM) | Substituent Position |

|---|---|---|

| 5b | 0.82 | Para-methoxy phenyl |

| 5e | 0.96 | Meta-methyl phenyl |

| 5j | 1.78 | Ortho-chloro phenyl |

Key Mechanistic Insights:

科学的研究の応用

Biological Applications

5-Chloroisoindolin-1-one has been investigated for its diverse biological activities, which include:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It functions as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. For instance:

- A study reported an IC50 value in the low micromolar range against L1210 mouse leukemia cells, suggesting effective growth inhibition through mechanisms like apoptosis induction and cell cycle disruption.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains, indicating its potential as a therapeutic agent for treating infections. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of isoindoline derivatives, including this compound. Testing against Plasmodium falciparum revealed promising results with IC50 values as low as 0.1 μM, suggesting potent activity against malaria.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in determining its biological activity. Modifications to the chloro group or other substituents can significantly affect potency and selectivity against different biological targets.

| Modification | Effect on Activity |

|---|---|

| Removal of Cl | Reduced potency against cancer cells |

| Addition of alkyl groups | Enhanced antimalarial activity |

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

-

Anticancer Efficacy:

- A study evaluating the compound's effectiveness against human cancer cell lines reported significant growth inhibition and apoptosis induction.

-

Antimicrobial Activity:

- Research demonstrated that this compound exhibited notable antibacterial effects against resistant strains of bacteria, supporting its potential use in developing new antibiotics.

-

Antimalarial Research:

- A series of isoindoline derivatives were tested for their activity against Plasmodium falciparum, showing that structural modifications could enhance antimalarial efficacy.

作用機序

The mechanism of action of 5-Chloroisoindolin-1-one depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been studied as potential inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell proliferation .

類似化合物との比較

Similar Compounds

Isoindolinone: The parent compound without the chlorine substitution.

5-Bromoisoindolin-1-one: A similar compound with a bromine atom instead of chlorine.

5-Fluoroisoindolin-1-one: A similar compound with a fluorine atom instead of chlorine.

Uniqueness

5-Chloroisoindolin-1-one is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its unsubstituted or differently substituted analogs. The chlorine atom also influences the compound’s biological activity, making it a valuable scaffold in drug discovery .

生物活性

5-Chloroisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer research, anti-inflammatory responses, and neuropharmacology. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 2-cyanobenzaldehyde and aniline derivatives. The process often employs strong bases like methanolic KOH to facilitate the formation of the isoindolinone structure. The reaction conditions can significantly affect yield and purity, as demonstrated in various studies.

Biological Activities

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. For instance, a study evaluated its effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation. The compound was found to induce apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It acts as a selective inhibitor of tumor necrosis factor-alpha (TNF-α) production. This mechanism suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis.

Neuropharmacological Activity

The compound has also been investigated for its neuropharmacological effects. Preliminary studies indicate that it may act as a selective antagonist at serotonin receptors, which could have implications for treating mood disorders and anxiety.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It affects various signaling pathways, including those related to apoptosis and inflammation.

- Receptor Interactions : Its interaction with neurotransmitter receptors suggests a role in modulating neural activity.

Case Study 1: Anticancer Activity

A detailed investigation into the anticancer effects of this compound was conducted on human breast cancer cells (MCF-7). The study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed that treatment with the compound led to significant cell cycle arrest at the G2/M phase and increased apoptosis rates.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in TNF-α levels compared to controls. This finding was corroborated by histological analysis showing decreased infiltration of inflammatory cells in treated tissues.

Table 1: Summary of Biological Activities

| Activity Type | Effect | IC50/EC50 Value |

|---|---|---|

| Anticancer | Inhibition of MCF-7 cells | ~15 µM |

| Anti-inflammatory | TNF-α inhibition | Significant reduction |

| Neuropharmacological | Serotonin receptor antagonist | TBD |

Table 2: Synthesis Yields Under Varying Conditions

| Reaction Condition | Yield (%) |

|---|---|

| Methanolic KOH (5%) | 82 |

| Heating at 65 °C for 30 min | 60 |

| Extended reaction time | 17 |

特性

IUPAC Name |

5-chloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKBCTAXSVTOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599922 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-29-5 | |

| Record name | 5-Chloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloroisoindolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。